Cas no 1212918-72-3 ((1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine)
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(3,5-DIBROMO(4-PYRIDYL))ETHYLAMINE
- 4-Pyridinemethanamine, 3,5-dibromo-α-methyl-, (αR)-
- EN300-1912856
- 1212918-72-3
- (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine
-
- Inchi: 1S/C7H8Br2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3/t4-/m1/s1
- InChI Key: RZCPGKJBJFKFTK-SCSAIBSYSA-N
- SMILES: N[C@@H](C1C(Br)=CN=CC=1Br)C
Computed Properties
- Exact Mass: 279.90337g/mol
- Monoisotopic Mass: 277.90542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.838±0.06 g/cm3(Predicted)
- Boiling Point: 314.5±37.0 °C(Predicted)
- pka: 6.05±0.29(Predicted)
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912856-0.05g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1912856-0.1g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1912856-0.25g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1912856-0.5g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1912856-1.0g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 1g |
$1371.0 | 2023-05-27 | ||
| Enamine | EN300-1912856-2.5g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1912856-5.0g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 5g |
$3977.0 | 2023-05-27 | ||
| Enamine | EN300-1912856-10.0g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 10g |
$5897.0 | 2023-05-27 | ||
| Enamine | EN300-1912856-1g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1912856-5g |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine |
1212918-72-3 | 5g |
$3479.0 | 2023-09-17 |
(1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine
Chemical Profile of (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine and CAS No. 1212918-72-3
The compound (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine, identified by the CAS number CAS No. 1212918-72-3, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a chiral center at the amine group and a brominated pyridine moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups, including the 3,5-dibromo substituents on the pyridine ring and the secondary amine functionality, makes it a versatile scaffold for further derivatization and exploration in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, particularly those incorporating pyridine derivatives. Pyridine-based molecules are widely recognized for their broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. The introduction of bromine atoms at the 3 and 5 positions of the pyridine ring not only enhances lipophilicity but also introduces additional reactivity sites for chemical modifications. This dual functionality has been exploited in various synthetic strategies to develop novel pharmacophores.
The stereochemistry of the amine group in (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine is particularly noteworthy. Chiral compounds often exhibit distinct pharmacological profiles compared to their racemic counterparts, making enantioselective synthesis a critical aspect of modern drug development. The (R)-configuration at the amine center may influence binding interactions with biological targets, potentially leading to enhanced efficacy or reduced side effects. This has prompted researchers to explore asymmetric synthesis methodologies to obtain enantiomerically pure forms of this compound.
Recent advancements in computational chemistry have facilitated the virtual screening of large molecular libraries, including derivatives of (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine. Machine learning algorithms have been employed to predict binding affinities and identify promising candidates for further experimental validation. Such computational approaches have significantly accelerated the drug discovery process by reducing the reliance on empirical screening methods alone.
The brominated pyridine moiety in this compound also opens avenues for transition-metal-catalyzed cross-coupling reactions, which are cornerstone techniques in modern organic synthesis. Palladium and copper catalysts have been particularly effective in constructing carbon-carbon bonds under mild conditions. These reactions can be leveraged to introduce additional functional groups or alter the connectivity of existing ones, thereby generating a diverse array of derivatives with tailored biological properties.
In the context of medicinal chemistry, derivatives of (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine have been explored for their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling networks that drive pathological processes. The bromine atoms serve as handles for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for precise tuning of kinase inhibition profiles.
Another area of interest has been the development of antiviral agents based on pyridine scaffolds. The structural features of (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine make it a promising candidate for inhibiting viral proteases or polymerases. Recent studies have highlighted the importance of incorporating halogenated aromatic rings into antiviral drugs due to their ability to enhance binding affinity and metabolic stability. The presence of both bromine atoms and an amine group provides multiple points for interaction with viral targets, potentially leading to more potent and selective antiviral activity.
Furthermore, the compound's potential as an intermediate in agrochemical applications cannot be overlooked. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to interact with biological systems at low concentrations. By modifying the substituents on the pyridine ring, chemists can fine-tune the activity spectrum against specific pests or weeds while minimizing environmental impact.
In conclusion, (1R)-1-(3,5-dibromopyridin-4-yl)ethan-1-amine represents a multifaceted molecule with significant potential across multiple domains of chemical research and application. Its unique structural features—comprising a chiral amine group and a brominated pyridine moiety—make it an attractive scaffold for further synthetic exploration and biological evaluation. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in shaping future therapeutic strategies.
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